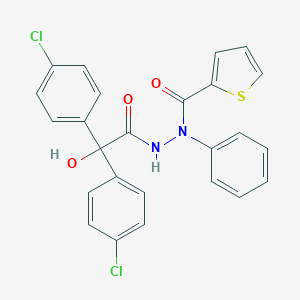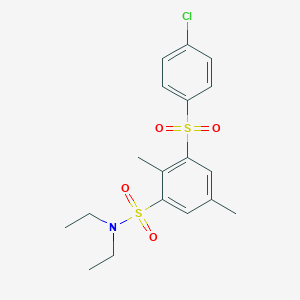![molecular formula C30H31N3O3S B273802 Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B273802.png)
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various applications, including medicinal chemistry and material science.5]decane-3-carboxylate.
Wirkmechanismus
The mechanism of action of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also has been shown to protect against oxidative stress and inflammation in the brain by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the intrinsic apoptotic pathway. In the brain, it protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to act as an electron transport material in organic light-emitting diodes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its relatively simple synthesis method, its potential as an anticancer and neuroprotective agent, and its ability to act as an electron transport material in organic electronics. However, the limitations of using Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate. One potential direction is to further study its potential as an anticancer agent, including its ability to induce apoptosis in various types of cancer cells and its potential as a combination therapy with other anticancer agents. Another potential direction is to further study its potential as a neuroprotective agent, including its ability to protect against various types of neurodegenerative diseases. Additionally, further studies could be conducted to optimize its synthesis method for higher yield and purity, and to explore its potential as an electron transport material in other types of organic electronics.
Synthesemethoden
The synthesis of Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate involves the reaction of 4-methoxybenzaldehyde with 2,6-dimethylaniline in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting Schiff base is then reacted with 2-mercaptoacetic acid to form the final product. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with studies showing its ability to protect against oxidative stress and inflammation in the brain. Additionally, Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate has shown potential as a material for organic electronics, with studies showing its ability to act as an electron transport material in organic light-emitting diodes.
Eigenschaften
Produktname |
Phenyl 4-[(2,6-dimethylphenyl)imino]-1-(4-methoxyphenyl)-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate |
|---|---|
Molekularformel |
C30H31N3O3S |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
phenyl 4-(2,6-dimethylphenyl)imino-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C30H31N3O3S/c1-21-11-10-12-22(2)26(21)31-27-30(19-8-5-9-20-30)33(23-15-17-24(35-3)18-16-23)28(37)32(27)29(34)36-25-13-6-4-7-14-25/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3 |
InChI-Schlüssel |
MBJWIUDFPMQDRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C2C3(CCCCC3)N(C(=S)N2C(=O)OC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)

![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)



